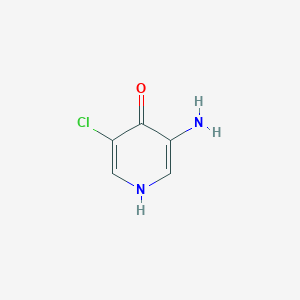![molecular formula C6H9NO3 B15057607 (7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)
(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one is a heterocyclic compound featuring a fused ring system composed of a pyrrole and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Paal-Knorr pyrrole synthesis is a well-known method for constructing pyrrole rings, which can then be further modified to introduce the oxazole ring . This method typically involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism by which (7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A compound with a similar fused ring system, known for its potent inhibitory activity against fibroblast growth factor receptors.
5-Amino-pyrazoles: These compounds are versatile synthetic building blocks used in the construction of diverse heterocyclic scaffolds.
1H-Pyrazolo[3,4-b]pyridines: Known for their biomedical applications, including kinase selectivity and cellular potency.
Uniqueness
(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(7aS)-6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C6H9NO3/c8-5-1-4-3-10-6(9)7(4)2-5/h4-5,8H,1-3H2/t4-,5?/m0/s1 |
InChI Key |
LQRQOJXSEODKJV-ROLXFIACSA-N |
Isomeric SMILES |
C1[C@H]2COC(=O)N2CC1O |
Canonical SMILES |
C1C(CN2C1COC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)





